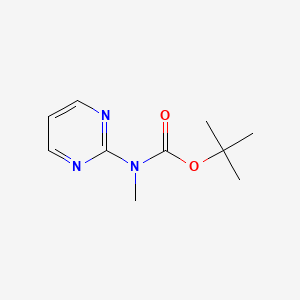

tert-Butyl methyl(pyrimidin-2-yl)carbamate

Description

Historical Context and Evolution of Carbamate (B1207046) Chemistry in Synthetic Design

The journey of carbamates, organic compounds derived from carbamic acid, is a compelling narrative of chemical innovation. Initially recognized for their presence in natural products, their role in organic synthesis has evolved dramatically over the past century. A pivotal moment in this evolution was the development of carbamates as protecting groups for amines. bldpharm.comresearchgate.net The tert-butoxycarbonyl (Boc) group, in particular, has become one of the most widely used amine protecting groups due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. google.comuni.lu This development revolutionized peptide synthesis and has since been extrapolated to a vast array of other synthetic transformations. google.com The ability to mask the nucleophilicity and basicity of amines with a carbamate allows for selective reactions at other sites within a molecule, a fundamental concept in multistep synthesis. researchgate.net Over the years, a diverse palette of carbamate protecting groups has been developed, each with unique cleavage conditions, enabling orthogonal protection strategies in the synthesis of complex molecules. google.com

Significance of Pyrimidine (B1678525) Heterocycles as Privileged Scaffolds in Chemical Research

Pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms, is a fundamental building block in the chemistry of life. Its core structure is embedded in the nucleobases uracil, thymine, and cytosine, which are integral components of DNA and RNA. This inherent biological relevance has positioned pyrimidine and its derivatives as "privileged scaffolds" in medicinal chemistry. orgsyn.org The pyrimidine motif is a common feature in a plethora of approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antimicrobial agents. orgsyn.orgnih.gov The versatility of the pyrimidine ring allows for functionalization at multiple positions, enabling the fine-tuning of a compound's physicochemical and biological properties. This adaptability has made pyrimidine derivatives a focal point of extensive research in the quest for new and improved therapeutic agents. nih.govgoogle.com

Structural and Synthetic Relevance of the tert-Butyl methyl(pyrimidin-2-yl)carbamate Framework

The compound this compound represents a confluence of the chemical principles outlined above. Its structure features a pyrimidine ring substituted at the 2-position with a nitrogen atom that is part of a tert-butyl carbamate group, and which is also N-methylated. This specific arrangement of functional groups imparts a unique set of properties and synthetic utilities to the molecule.

The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amino functionality on the pyrimidine ring. The additional methyl group on the nitrogen atom further modulates the electronic properties and steric environment of the carbamate. This N-methylation can influence the compound's reactivity and conformational preferences.

The synthesis of this compound would likely involve the reaction of 2-(methylamino)pyrimidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. This standard procedure for Boc protection of secondary amines is a well-established and efficient transformation.

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs are present in more complex molecules investigated in medicinal chemistry. For instance, related N-Boc protected aminopyrimidine structures are utilized as key intermediates in the synthesis of various kinase inhibitors and other biologically active compounds. The pyrimidine core provides a scaffold for interaction with biological targets, while the protected amine allows for further chemical modifications at other positions of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₅N₃O₂ |

| Molecular Weight | 209.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

| Predicted LogP | 1.8 |

| Predicted Boiling Point | 314.5 °C |

| Predicted Melting Point | 65-70 °C |

Note: The physicochemical properties listed are predicted values from chemical software and have not been experimentally verified in the cited literature.

The strategic importance of this compound lies in its potential as a building block. The Boc group can be readily removed under acidic conditions to liberate the N-methyl-2-aminopyrimidine moiety, which can then participate in a variety of coupling reactions to construct more elaborate molecular architectures. This "unmasking" of the amine functionality at a desired stage of a synthetic sequence is a powerful tool for organic chemists.

Detailed Research Findings

While a dedicated body of research on this compound is not readily apparent, its structural components are well-studied. The synthesis of related N-Boc protected aminopyridines has been reported, for example, the preparation of tert-butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate, which serves as an intermediate in the synthesis of p38 MAP kinase inhibitors. nih.gov The synthesis involved the reaction of the corresponding Boc-protected aminopyridine with benzyl (B1604629) bromide in the presence of a base. nih.gov This highlights a common synthetic route for the N-alkylation of protected amino-heterocycles.

Furthermore, the utility of the Boc protecting group in the synthesis of complex heterocyclic systems is extensively documented. For example, Boc-protected aminopyrimidines have been used in palladium-catalyzed cross-coupling reactions to introduce aryl or other substituents onto the pyrimidine ring. The Boc group remains intact under these conditions, allowing for subsequent deprotection and further functionalization of the amino group.

Properties

IUPAC Name |

tert-butyl N-methyl-N-pyrimidin-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13(4)8-11-6-5-7-12-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDSFONPKUGYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450900 | |

| Record name | tert-Butyl methyl(pyrimidin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436161-78-3 | |

| Record name | tert-Butyl methyl(pyrimidin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Tert Butyl Methyl Pyrimidin 2 Yl Carbamate and Analogues

Strategies for Pyrimidine (B1678525) Ring Construction and Functionalization

The synthesis of the pyrimidine framework, a key structural motif in a vast array of biologically active compounds, is a cornerstone of heterocyclic chemistry. Methodologies range from building the ring system from acyclic precursors to modifying a pre-existing pyrimidine core.

Cyclocondensation Reactions for De Novo Pyrimidine Core Synthesis

The de novo synthesis of the pyrimidine ring is frequently accomplished through cyclocondensation reactions, which involve the formation of the heterocyclic system from one or more acyclic components. Multicomponent reactions (MCRs) are particularly efficient, allowing for the construction of complex pyrimidine structures in a single step by combining three or more starting materials. mdpi.com

A common and versatile approach involves the condensation of amidines with a three-carbon component, such as β-keto esters or enaminones. organic-chemistry.orggrowingscience.com For instance, the reaction between amidines and β-keto esters, often promoted by ultrasound irradiation, can produce highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org Similarly, multicomponent cycloadditions, such as the iridium-catalyzed [3+1+1+1] synthesis from amidines and alcohols, demonstrate a regioselective pathway to diverse pyrimidine products through a sequence of condensation and dehydrogenation steps. mdpi.com These methods offer significant molecular diversity, as the substituents on the final pyrimidine ring can be easily varied by changing the starting components. mdpi.com

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Pseudo Five-Component | Methyl aryl ketone, Aromatic aldehyde, Ammonium acetate (B1210297) | Triflic acid | Substituted Pyrimidines | mdpi.com |

| [4+2]-B Cyclocondensation | Amidines, Malononitrile (B47326) dimer | Not specified | Substituted Pyrimidines | mdpi.com |

| Three-Component Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | Oxidative conditions | Substituted Pyrimidines | organic-chemistry.org |

| Ultrasound-Promoted | β-keto esters, Amidines | Ultrasound | 4-Pyrimidinols | organic-chemistry.org |

| Iridium-Catalyzed [3+1+1+1] | Amidines, Alcohols | PN5P-Ir-pincer complexes | Alkyl or Aryl Pyrimidines | mdpi.com |

Regioselective Halogenation and Subsequent Derivatization of Pyrimidine Rings

Functionalization of a pre-formed pyrimidine ring is a critical strategy for synthesizing complex derivatives. Regioselective halogenation, in particular, introduces a versatile chemical handle onto the ring, enabling subsequent cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.gov Halogenated pyrimidines serve as crucial building blocks for a variety of functionalized molecules. nih.gov

Various methods have been developed for the selective halogenation of pyrimidine and related heterocyclic systems like pyrazolo[1,5-a]pyrimidines. An efficient and environmentally friendly approach utilizes readily available potassium halide salts (KX, where X = I, Br, Cl) in combination with a hypervalent iodine(III) reagent, such as phenyliodine diacetate (PIDA), in water at ambient temperature. rsc.org This method facilitates clean and regioselective C3 halogenation with good to excellent yields. rsc.org Mechanistic studies suggest the reaction proceeds via an electrophilic substitution pathway, where the hypervalent iodine reagent activates the halide salt. rsc.org Another effective system for oxidative halogenation employs a mixture of sodium halides (NaX) and potassium peroxymonosulfate (B1194676) (Oxone) in an aqueous medium. nih.gov

The introduced halogen atom, often iodine or bromine, is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions. nih.gov This two-step sequence of halogenation followed by cross-coupling allows for the introduction of a wide range of aryl, heteroaryl, or alkynyl groups onto the pyrimidine core, providing access to a vast chemical space. nih.gov

| Reagent System | Halogen Source | Solvent/Conditions | Key Features | Reference |

|---|---|---|---|---|

| PIDA / KX | Potassium Halide (KI, KBr, KCl) | Water, Ambient Temperature | Environmentally friendly, high regioselectivity for C3 position. | rsc.org |

| K₂S₂O₈ / NaX | Sodium Halide (NaI, NaBr, NaCl) | Water | Enables one-pot cyclization/halogenation cascades. | nih.gov |

| N-X-succinimide (NXS) | NCS, NBS, NIS | CCl₄ or THF | Traditional electrophilic halogenating agents. | nih.gov |

Introduction of the N-Methyl Carbamate (B1207046) Moiety

The N-methyl tert-butyl carbamate group is installed onto the 2-amino position of the pyrimidine ring. This can be achieved through direct, sequential functionalization of the amine or by employing rearrangement chemistry starting from a carboxylic acid precursor.

Direct N-Methylation and Acylation Protocols for Amine Functionalization

A straightforward route to tert-butyl methyl(pyrimidin-2-yl)carbamate involves the sequential modification of 2-aminopyrimidine (B69317). This process typically requires two key steps: N-acylation to form the carbamate and N-methylation. The order of these steps can be varied.

One common protocol involves the initial protection of the exocyclic amine with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting 2-aminopyrimidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net The resulting N-Boc protected pyrimidine, tert-butyl (pyrimidin-2-yl)carbamate, can then be N-methylated. This alkylation is often performed using a strong base, such as sodium hydride (NaH), to deprotonate the carbamate nitrogen, followed by the addition of a methylating agent like methyl iodide. nih.gov A review of modern methods highlights the challenge of achieving mono-selective N-alkylation while avoiding overalkylation, presenting various sustainable and precise methodologies. nih.gov

Alternatively, N-methylation of 2-aminopyrimidine can be performed first, followed by acylation. acs.org The resulting 2-(methylamino)pyrimidine is then reacted with Boc₂O to yield the final product. The choice of pathway may depend on the substrate and the desire to avoid potential side reactions.

| Transformation | Reagents | Purpose | Reference |

|---|---|---|---|

| N-tert-Butoxycarbonylation (Acylation) | Di-tert-butyl dicarbonate (Boc₂O), DMAP, Triethylamine | Forms the tert-butyl carbamate group. | researchgate.netrsc.org |

| N-Methylation | Sodium Hydride (NaH) / Methyl Iodide (CH₃I) | Adds a methyl group to the carbamate or amine nitrogen. | nih.govacs.org |

Application of Curtius Rearrangement for Carbamate Formation from Carboxylic Acid Precursors

The Curtius rearrangement offers an alternative and powerful method for generating the carbamate functional group from a carboxylic acid. nih.govwikipedia.org This reaction involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, which can then be trapped by a nucleophile. wikipedia.orgnih.gov

In the context of synthesizing a pyrimidine carbamate, the starting material would be pyrimidine-2-carboxylic acid. The carboxylic acid is first converted into an acyl azide. This transformation can be accomplished using various reagents, with diphenylphosphoryl azide (DPPA) being a common choice for a one-pot procedure that avoids the isolation of the potentially unstable acyl azide intermediate. nih.govorgsyn.org Upon gentle heating, the acyl azide rearranges, losing nitrogen gas to form a highly reactive pyrimidin-2-yl isocyanate intermediate. nih.govorganic-chemistry.org

To form the desired tert-butyl carbamate, this isocyanate is trapped in situ with tert-butanol (B103910). wikipedia.org The reaction is versatile and generally proceeds with a high tolerance for other functional groups and complete retention of stereochemistry at the migrating carbon center. nih.gov The resulting tert-butyl (pyrimidin-2-yl)carbamate would then require a subsequent N-methylation step as described in section 2.2.1 to yield the final product.

| Step | Description | Typical Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Acyl Azide Formation | Conversion of a carboxylic acid to an acyl azide. | Diphenylphosphoryl azide (DPPA), Triethylamine | Acyl azide | nih.govorgsyn.org |

| 2. Rearrangement | Thermal decomposition of the acyl azide. | Heat | Isocyanate | wikipedia.orgnih.gov |

| 3. Nucleophilic Trapping | Reaction of the isocyanate with an alcohol. | tert-Butanol | tert-Butyl carbamate | wikipedia.org |

Stereocontrolled Synthetic Approaches to Chiral tert-Butyl Carbamates

While this compound itself is achiral, many of its analogues used in medicinal chemistry possess stereocenters. The development of stereocontrolled synthetic methods is therefore crucial for accessing enantiomerically pure compounds.

A powerful strategy for the asymmetric synthesis of chiral amines, which can serve as precursors to chiral carbamates, utilizes tert-butanesulfinamide as a chiral auxiliary. iupac.org This method involves the condensation of enantiopure tert-butanesulfinamide with a non-chiral aldehyde or ketone to form an N-sulfinylimine (a chiral imine). iupac.orgnih.gov The sulfinyl group then acts as a powerful chiral directing group, controlling the facial selectivity of nucleophilic additions to the C=N double bond with high diastereoselectivity. iupac.orgnih.gov After the new stereocenter is set, the tert-butanesulfinyl group can be easily cleaved under mild acidic conditions to reveal the highly enantioenriched chiral primary amine. This amine can then be functionalized to the desired chiral tert-butyl carbamate.

Another established method for obtaining chiral compounds is the resolution of a racemic mixture. For instance, a racemic amine or carbamate can be treated with a chiral resolving agent, such as an enantiomerically pure acid like 10-camphorsulfonic acid (CSA). nih.gov This reaction forms a pair of diastereomeric salts, which often have different physical properties, such as solubility, allowing them to be separated by crystallization. Once separated, the pure diastereomeric salt can be treated with a base to liberate the desired enantiomer of the carbamate. This classical approach can provide access to multigram quantities of both enantiomers without requiring chromatography. nih.gov

Asymmetric Transformations for Enantioselective Carbamate Synthesis

The generation of enantiomerically pure compounds is critical in pharmaceutical chemistry, as the biological activity of stereoisomers can differ significantly. Asymmetric synthesis provides a direct route to chiral molecules, avoiding the need for resolving racemic mixtures. nih.gov For pyrimidine carbamates, chirality can be introduced either on the pyrimidine core, its substituents, or within the carbamate side chain itself through various enantioselective transformations.

One powerful strategy involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, chiral ruthenium(II)-phenyloxazoline complexes have been successfully employed in the highly enantioselective intermolecular cyclopropanation of N1-vinylpyrimidines. nih.gov This method yields chiral cyclopropyl (B3062369) pyrimidine nucleoside analogues with excellent diastereoselectivities (up to >20:1) and enantioselectivities (96-99% ee) in very short reaction times. nih.gov While this example creates a chiral substituent attached to the pyrimidine nitrogen, the principle of using a chiral metal complex to orchestrate a stereoselective transformation is broadly applicable.

Organocatalysis offers a complementary metal-free approach. Bifunctional organocatalysts have been developed for the enantioselective synthesis of cyclic carbamates from unsaturated amines and carbon dioxide. nih.gov This approach, which can produce six-membered cyclic carbamates with high enantioselectivity, relies on a catalyst designed to stabilize a carbamic acid intermediate while directing a subsequent enantioselective C-O bond formation. nih.gov Adapting such a strategy to pyrimidine-containing substrates could provide a direct, asymmetric route to chiral carbamate analogues.

Furthermore, established asymmetric reactions like the Mannich reaction can be used to construct chiral carbamate-containing fragments. The (S)-proline-catalyzed asymmetric Mannich reaction, for example, has been used to synthesize chiral tert-butyl carbamates, which can then be incorporated into larger molecular scaffolds. orgsyn.org

Table 1: Examples of Asymmetric Transformations for Chiral Pyrimidine & Carbamate Synthesis

| Reaction Type | Catalyst/Reagent | Substrate Type | Product Feature | Reported Selectivity | Reference |

|---|---|---|---|---|---|

| Intermolecular Cyclopropanation | Chiral Ruthenium(II)-phenyloxazoline complex | N1-vinylpyrimidines | Chiral cyclopropyl pyrimidine analogues | 96-99% ee | nih.gov |

| CO2-Fixation/Cyclization | Bifunctional organocatalyst | Unsaturated basic amines | Enantioenriched cyclic carbamates | High ee | nih.gov |

| Mannich Reaction | (S)-proline | Aldehydes, amines, and ketones | Chiral β-amino carbonyl compounds with carbamate | High ee | orgsyn.org |

| [4+2] Cycloaddition | Chiral Rhodium-phosphoramidite complex | α,β-Unsaturated imines and isocyanates | Chiral pyrimidinones (B12756618) | High ee | mdpi.com |

Diastereomeric Salt Resolution for Chiral Separation

When direct asymmetric synthesis is not feasible or when a racemic mixture is produced, chiral resolution remains a widely used and effective method for separating enantiomers. libretexts.org The most common technique is the crystallization of diastereomeric salts. wikipedia.org This process involves reacting the racemic mixture (e.g., a racemic carboxylic acid or amine) with an enantiomerically pure chiral resolving agent (e.g., a chiral base or acid, respectively). libretexts.orglibretexts.org This reaction creates a mixture of two diastereomers which, unlike enantiomers, have different physical properties such as solubility, allowing them to be separated by fractional crystallization. libretexts.org

For analogues of this compound that contain a chiral center and an acidic or basic handle, this method is highly applicable.

The General Process:

Salt Formation: A racemic mixture containing an acidic or basic functional group is treated with a single enantiomer of a chiral base or acid (the resolving agent). Common resolving agents include tartaric acid, mandelic acid, brucine, and 1-phenylethylamine. wikipedia.orglibretexts.org

Separation: The resulting diastereomeric salts exhibit different solubilities in a given solvent. Through careful selection of the solvent and temperature, one diastereomer will preferentially crystallize from the solution. rsc.org This process can be optimized by constructing phase diagrams to understand the solid-liquid equilibria of the system. rsc.orgaiche.org

Liberation: After separation by filtration, the pure diastereomeric salt is treated with a strong acid or base to break the ionic bond, thereby liberating the desired pure enantiomer and recovering the resolving agent. wikipedia.org

A case study on the resolution of 1,4-dihydropyridine (B1200194) derivatives highlights the practical application and challenges of this method. While direct crystallization of a carboxylic acid derivative with a chiral base failed in one instance, an alternative approach using a chiral auxiliary group covalently attached to the molecule allowed for successful separation of the resulting diastereomers via chromatography or crystallization. nih.gov This underscores that if a suitable handle for salt formation is absent, a derivatization strategy can be employed. The success of diastereomeric salt resolution is often empirical and may require screening various resolving agents and crystallization conditions. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling in Pyrimidine-Carbamate Assembly

Transition metal-catalyzed reactions are indispensable tools for constructing the core structure of complex molecules like pyrimidine carbamates, enabling the formation of key carbon-nitrogen and carbon-carbon bonds with high efficiency and selectivity.

Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of aryl C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction provides a powerful method for attaching the carbamate nitrogen directly to the pyrimidine ring, a key step in synthesizing the target compound. The reaction typically couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org

The catalytic cycle generally involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyrimidine.

Amine Coordination & Deprotonation: The amine (or carbamate) coordinates to the Pd(II) complex, followed by deprotonation with a base to form a palladium amide complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. libretexts.org

The choice of ligand is crucial for the reaction's success. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), are known to stabilize the palladium catalyst and promote the key steps of the catalytic cycle, leading to higher yields and broader substrate scope. youtube.com

A practical application of this methodology was demonstrated in the synthesis of phenylurea-pyrimidine derivatives, where a C-N bond was successfully formed via a Buchwald-Hartwig reaction between a substituted 2,4,6-trichloropyrimidine (B138864) and an appropriate nitrogen nucleophile. researchgate.net This highlights the reaction's utility in building complex pyrimidine structures. Similarly, cascade reactions involving an intramolecular Buchwald-Hartwig cross-coupling have been used to synthesize fused ring systems like pyrido[2,3-d]pyrimidines from 6-aminouracil (B15529) precursors. rsc.org

Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination

| Palladium Precursor | Ligand | Base | Typical Solvent | Reference |

|---|---|---|---|---|

| Pd(OAc)2, Pd2(dba)3 | XPhos, SPhos, RuPhos | NaOt-Bu, K3PO4, Cs2CO3 | Toluene, Dioxane | libretexts.orgyoutube.com |

| Pd(OAc)2 | BINAP, DPPF | NaOt-Bu | Toluene | wikipedia.org |

| PdCl2(PPh3)2 | PPh3 | K2CO3 | DMF | researchgate.net |

Stille Coupling and Other Carbon-Carbon Bond Forming Reactions on Pyrimidine

To create analogues of this compound with varied substituents, methods for forming carbon-carbon bonds on the pyrimidine ring are essential. The Stille coupling is a versatile palladium-catalyzed reaction that couples an organotin compound (organostannane) with an organic halide or triflate. wikipedia.orgorganic-chemistry.org

For a pyrimidine-carbamate scaffold, a Stille reaction could be employed by starting with a halogenated pyrimidine (e.g., a 4- or 5-halopyrimidine) that already bears the carbamate group at the 2-position. This substrate would then be reacted with an organostannane (R-SnBu3) to introduce a new carbon-based group (R) onto the pyrimidine ring. The general mechanism follows the classic cross-coupling cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org A significant drawback of this method is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Other C-C bond-forming reactions, particularly the Suzuki-Miyaura coupling, have become more popular due to the lower toxicity and high stability of the boronic acid reagents. organic-chemistry.org The Suzuki coupling of aryl carbamates themselves (cleaving the C-O bond) has been demonstrated using nickel catalysts, showcasing the expanding utility of cross-coupling reactions involving carbamate functionalities. nih.gov By extension, a halo-substituted pyrimidine carbamate can readily undergo Suzuki coupling with a wide variety of aryl- or vinyl-boronic acids using a palladium catalyst to generate diverse analogues.

Table 3: Comparison of C-C Bond Forming Reactions for Pyrimidine Functionalization

| Reaction | Organometallic Reagent | Electrophile | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|

| Stille Coupling | Organostannane (R-SnR'3) | Aryl/Vinyl Halide or Triflate | Tolerant of many functional groups; stable reagents. | Toxicity of tin compounds; difficult purification. | wikipedia.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester (R-B(OR)2) | Aryl/Vinyl Halide or Triflate | Low toxicity; stable reagents; commercially available. | Can be sensitive to reaction conditions. | organic-chemistry.orgnih.gov |

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines.

Solvent-Free or Aqueous Media Reactions

A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. rasayanjournal.co.in For pyrimidine synthesis, several solvent-free and aqueous-based methods have been developed.

Solvent-Free Reactions: Many pyrimidine syntheses, such as the Biginelli reaction, can be performed under solvent-free conditions, often with the aid of mechanochemistry (ball milling) or simply by heating the neat reactants. researchgate.netscispace.com

Mechanochemical Synthesis: This technique involves using mechanical force, typically through ball milling, to initiate chemical reactions between solid reactants. acs.org A "solvent-less" approach has been reported for the synthesis of pyrimidine derivatives using a modified ZnO nanoparticle catalyst, offering advantages such as high efficiency, ease of product isolation, and catalyst recyclability. acs.org Another method describes the iodination of pyrimidines using mechanical grinding under solvent-free conditions, avoiding the use of toxic acids like sulfuric and nitric acid. nih.gov

Thermal, Solvent-Free Synthesis: One-pot, three-component reactions to produce pyrimidine-5-carbonitriles have been effectively carried out by heating a mixture of an aldehyde, urea/thiourea, and malononitrile at 80°C in the absence of any solvent. nih.gov This method is simple, efficient, and minimizes waste. nih.gov

Aqueous Media Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reagents often have low solubility in water, this can sometimes be an advantage, aiding in product separation. Syntheses of pyrimidine derivatives have been developed using water as the reaction medium, often facilitated by catalysts that are active in aqueous environments.

The development of these sustainable routes focuses primarily on the construction of the core pyrimidine ring. Once the functionalized pyrimidine is formed, it can be further elaborated using other synthetic methods to yield the final target compound, this compound.

Table 4: Green Synthetic Approaches for Pyrimidine Derivatives

| Method | Conditions | Catalyst Example | Key Advantages | Reference |

|---|---|---|---|---|

| Mechanochemistry (Ball Milling) | Solvent-free, room temp. | Modified ZnO nanoparticles | Reduced solvent waste, energy efficient, catalyst is recyclable. | acs.org |

| Grindstone Chemistry | Solvent-free, mild conditions | CuCl2·2H2O / HCl | Eco-friendly, high yields, simple procedure. | scispace.comresearchgate.net |

| Thermal Synthesis | Solvent-free, 80 °C | Bone char-based solid acid | High efficiency, simple workup, avoids volatile solvents. | nih.gov |

| Iodination | Solvent-free, mechanical grinding | AgNO3 / Iodine | Avoids toxic acids, short reaction times, high yields. | nih.gov |

Catalyst Development for Enhanced Efficiency and Selectivity

The development of novel catalysts is a cornerstone of modern organic synthesis, aiming to accelerate reactions, improve yields, and control selectivity under milder conditions. For the synthesis of pyrimidine-carbamates and their analogues, several catalytic systems have been investigated, ranging from transition metal complexes to organocatalysts and green catalytic systems.

Palladium-catalyzed cross-coupling reactions are instrumental in forming C-N bonds to create the carbamate linkage on a pyrimidine ring, particularly for aryl or heteroaryl carbamates. The efficiency of these reactions often depends on the choice of ligand. For instance, ligands like BINAP are used with palladium sources such as Pd₂(dba)₃ to facilitate the coupling of carbamate moieties to pyrimidine rings.

Phase transfer catalysis (PTC) represents another efficient method. In the synthesis of tert-butyl carbamate derivatives, a phase transfer catalyst like tetrabutylammonium (B224687) bromide can facilitate alkylation reactions. google.com This method is advantageous as it allows for the reaction between reagents in immiscible phases (e.g., aqueous and organic), often leading to high yields and simplified workup procedures. google.com

More recently, the focus has shifted towards greener and more sustainable catalytic systems. Deep Eutectic Solvents (DESs), for example, have emerged as potent and recyclable organocatalysts. A DES prepared from methyl triphenylphosphonium bromide and gentisic acid has been used for the synthesis of pyranopyrimidines. nih.gov This catalyst enabled reactions to proceed in solvent-free conditions with significantly reduced reaction times—from over 720 minutes to as little as 35 minutes—and high yields. nih.gov Such catalysts are not only environmentally friendly but also offer clear advantages in reaction rate and efficiency. nih.gov In some syntheses of fused pyrimidine derivatives, simple organic bases like piperidine (B6355638) have also been employed as effective catalysts. nih.gov

The table below summarizes various catalysts and their reported performance in the synthesis of pyrimidine-carbamates and related heterocyclic compounds.

| Catalyst System | Substrate Type | Key Performance Metrics | Reference |

| Pd₂(dba)₃ / BINAP | Iodo-pyrimidine derivatives | Enables C-N cross-coupling for carbamate formation. | |

| Tetrabutylammonium bromide | N-BOC-D-serine derivative | Phase transfer catalyst for alkylation, achieving 92.4% yield. | google.com |

| Piperidine | Enaminonitrile | Catalyzes reaction with 2-aminobenzimidazole (B67599) to form fused pyrimidines. | nih.gov |

| MTPPBr/GA-DES | Barbituric acid, aldehydes | Reduces reaction time from >720 min to 35-50 min; solvent-free conditions. | nih.gov |

This table is interactive. Click on the headers to sort.

Process Optimization and Scale-Up Considerations in the Synthesis of Pyrimidine-Carbamates

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous process optimization and careful consideration of scale-up challenges. Key parameters include reaction conditions, purification methods, and reagent selection to ensure safety, cost-effectiveness, and reproducibility.

Reaction Conditions: The choice of solvent, temperature, and heating method profoundly impacts reaction outcomes. For instance, the synthesis of certain carbamate intermediates is conducted in dry Dimethylformamide (DMF) at controlled temperatures, starting at 273 K (0 °C) and slowly warming to room temperature to manage reactivity and selectivity. nih.gov The comparison between conventional heating and microwave irradiation has shown that microwave-assisted synthesis can offer significant advantages, often providing good yields in solvent-free conditions. researchgate.net

Reagent Selection and Stoichiometry: On a large scale, the choice of reagents is critical. For the dimethoxytritylation of a 2'-O-(2-methoxyethyl)-5-methyluridine, switching the base from a standard option to 2,6-lutidine improved the yield and the desired 5'/3' isomer ratio. nih.gov In another case, substituting potassium carbonate with cesium carbonate for the coupling of phenolic derivatives was found to stabilize the phenolate (B1203915) anion intermediate, increasing reaction yields from a low range to 60–80%. acs.org

Purification and Isolation: Purification is a major bottleneck in large-scale synthesis. A kilo-scale process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives replaced traditional column chromatography with a more scalable continuous extraction method for the purification of an intermediate. nih.gov For final products, optimization of crystallization conditions is often preferred as it is a more cost-effective and efficient method for isolating pure compounds at scale. nih.gov For example, after a reaction, the product can be crystallized from a solvent system like n-hexane/ethyl acetate to yield a pure, solid product. google.comnih.gov

Process Control: During scale-up, maintaining precise control over reaction parameters is crucial. In a patented process, the reaction temperature was maintained at approximately 70 °C for 7 hours, followed by a controlled cooling sequence and filtration to isolate the product with a purity of 98.96% and a yield of 93.0%. google.com Monitoring the reaction progress, for instance by using thin-layer chromatography (TLC), is essential to determine the optimal reaction time before proceeding with workup and purification. nih.gov

The following table outlines key parameters and their impact on the optimization and scale-up of pyrimidine-carbamate synthesis.

| Parameter | Standard Method | Optimized/Scale-Up Approach | Impact on Process | Reference |

| Heating | Conventional reflux | Microwave irradiation | Reduced reaction times, solvent-free conditions possible. | researchgate.net |

| Base Selection | Standard organic bases (e.g., K₂CO₃) | 2,6-lutidine, Cesium Carbonate | Improved isomer selectivity, increased yields to 60-80%. | nih.govacs.org |

| Purification | Batch chromatography | Continuous liquid-liquid extraction, crystallization | Increased throughput, reduced solvent use, improved cost-effectiveness. | nih.gov |

| Temperature Control | Room temperature | Controlled heating (e.g., 70 °C) followed by staged cooling | Maximized yield (93.0%) and purity (98.96%). | google.com |

This table is interactive. Click on the headers to sort.

Reactivity and Chemical Transformations of the Tert Butyl Methyl Pyrimidin 2 Yl Carbamate Skeleton

Selective Deprotection Strategies for the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific, controlled acidic conditions.

The deprotection of the Boc group from the tert-butyl methyl(pyrimidin-2-yl)carbamate skeleton proceeds via an acid-catalyzed elimination mechanism. The process is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046), which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the tert-butyl-oxygen bond to release the stable tert-butyl cation and a transient carbamic acid intermediate. This intermediate subsequently undergoes rapid decarboxylation to yield the unprotected 2-(methylamino)pyrimidine and carbon dioxide.

Reaction Mechanism:

Protonation: The carbamate oxygen is protonated by an acid (H⁺).

Formation of tert-Butyl Cation: The protonated intermediate fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid derivative. This step is typically the slowest and thus controls the reaction rate.

Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide.

The kinetics of this deprotection are highly dependent on the strength of the acid used and the reaction conditions. Strong acids like trifluoroacetic acid (TFA) can cleave the Boc group rapidly at room temperature. google.com Milder acidic conditions, such as hydrochloric acid in methanol (B129727) or solutions of sulfonic acids, can also be employed, often requiring elevated temperatures or longer reaction times. google.com The generation of the tert-butyl cation can sometimes lead to unwanted side reactions, such as the alkylation of electron-rich aromatic systems. lookchem.com To prevent this, "scavengers" like thioanisole (B89551) or triisopropylsilane (B1312306) are often added to the reaction mixture to trap the cation. sigmaaldrich.com

Kinetic control can be achieved by modulating acid concentration, temperature, and solvent. For instance, using a weaker acid or a lower temperature will significantly slow down the rate of cleavage, allowing for potential selectivity in molecules with multiple acid-sensitive groups. nih.gov

In the synthesis of complex molecules, orthogonal deprotection strategies are crucial for selectively unmasking one functional group while others remain protected. The Boc group's specific lability to acid makes it an excellent component of such strategies. It can be selectively removed in the presence of protecting groups that are stable to acid but labile under other conditions.

For example, the Boc group can be cleaved without affecting:

Benzyl (B1604629) (Bn) and benzyloxycarbonyl (Cbz) groups: These are typically removed by catalytic hydrogenolysis.

Fmoc (9-fluorenylmethyloxycarbonyl) group: This group is stable to acid but is readily cleaved by bases like piperidine (B6355638). google.com

Silyl ethers (e.g., TBDMS, TIPS): These are cleaved by fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF). lookchem.comorganic-chemistry.orgresearchgate.net

This orthogonality allows for precise, sequential reactions on a multi-functionalized pyrimidine (B1678525) scaffold. A synthetic chemist can, for instance, perform a series of reactions on a pyrimidine ring, then selectively remove the Boc group under acidic conditions to reveal the methylamino group for further modification, all while another part of the molecule is protected by an Fmoc or Cbz group.

Table 1: Orthogonal Deprotection Schemes with Boc Group

| Protecting Group | Cleavage Condition for This Group | Stability to Boc Cleavage (Acid) |

| Boc | Strong Acid (e.g., TFA, HCl) | N/A |

| Fmoc | Base (e.g., Piperidine) | Stable |

| Cbz (Z) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable |

| Benzyl (Bn) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable |

| TBDMS | Fluoride Ion (e.g., TBAF) | Stable |

| Acetyl (Ac) | Base (e.g., K₂CO₃, MeOH) or Acid | Labile |

Reactions Involving the Pyrimidine Nucleus

The pyrimidine ring in this compound is an electron-deficient heterocycle, which dictates its reactivity. While generally resistant to electrophilic attack, it is susceptible to nucleophilic substitution, especially when activated with a suitable leaving group.

To facilitate nucleophilic substitution, the pyrimidine ring must be activated with an electron-withdrawing group that can also function as a good leaving group, typically a halogen at the C4 or C6 position. For example, a derivative like tert-butyl (4-chloropyrimidin-2-yl)(methyl)carbamate serves as an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

The electron-deficient nature of the pyrimidine ring facilitates the attack of a nucleophile, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent loss of the chloride ion re-establishes the aromaticity of the ring and yields the substituted product. The Boc-protected amino group at the C2 position generally remains stable under the neutral or basic conditions often used for these substitutions.

A wide variety of nucleophiles can be employed in these displacement reactions, leading to a diverse array of functionalized pyrimidines.

Table 2: Examples of Nucleophilic Displacement on Activated Pyrimidines

| Nucleophile | Reagent Example | Resulting Functional Group |

| Amine | R-NH₂ | Amino |

| Alcohol | R-OH (with base) | Ether |

| Thiol | R-SH (with base) | Thioether |

| Azide (B81097) | NaN₃ | Azido |

| Cyanide | NaCN | Cyano |

This strategy is fundamental in medicinal chemistry for building molecular complexity. For instance, reacting a 4-chloro- or 4-sulfonylpyrimidine derivative with various amines or alcohols is a common method for creating libraries of potential kinase inhibitors. nih.gov

If a sulfur-containing substituent, such as a methylthio (-SMe) or other thioether group, is present on the pyrimidine ring, it can be readily oxidized. This transformation is valuable as it converts the thioether into more highly oxidized sulfoxide (B87167) and sulfone functionalities, which can alter the electronic properties and biological activity of the molecule.

The oxidation is typically carried out using common oxidizing agents such as:

Meta-chloroperoxybenzoic acid (m-CPBA)

Hydrogen peroxide (H₂O₂), often in acetic acid nih.gov

Potassium peroxymonosulfate (B1194676) (Oxone®)

The reaction can often be controlled to selectively produce either the sulfoxide or the sulfone. Using one equivalent of the oxidizing agent at a low temperature typically favors the formation of the sulfoxide. The use of excess oxidant and/or higher temperatures will drive the reaction to the fully oxidized sulfone. The Boc protecting group is robust and generally unaffected by these selective oxidation conditions. This process has been demonstrated in the synthesis of various pyrimidine sulfonyl derivatives. nih.gov

Functionalizing the C-H bonds at the unsubstituted positions of the pyrimidine ring (C4, C5, and C6) presents a more significant challenge due to the ring's electron-deficient nature, which deactivates it towards standard electrophilic aromatic substitution. However, specific strategies can be employed.

The C5 position is the most common site for electrophilic attack, such as halogenation. Reaction with reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) can introduce an iodine or bromine atom at the C5 position.

Once halogenated, this position becomes a handle for further derivatization through transition-metal-catalyzed cross-coupling reactions. This two-step sequence (halogenation followed by cross-coupling) is a powerful method for installing carbon-carbon or carbon-heteroatom bonds. Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reacting the halopyrimidine with a boronic acid or ester in the presence of a palladium catalyst to form a C-C bond.

Stille Coupling: Using an organotin reagent.

Heck Coupling: Reacting with an alkene.

Buchwald-Hartwig Amination: Reacting with an amine to form a C-N bond.

These methods dramatically expand the synthetic utility of the this compound scaffold, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents at specific positions on the pyrimidine ring.

Transformations of the N-Methyl Carbamate Linkage

The tert-butoxycarbonyl (Boc) group in this compound is a widely used protecting group for the amino functionality. Its transformations, including cleavage and conversion, are key steps in the synthetic utility of this compound.

The formation of amides from the this compound backbone is typically achieved not by direct substitution on the carbamate, but through a two-step sequence involving deprotection followed by acylation. The direct reaction between a carboxylic acid and the protected amine is unfavorable as amines are basic and carboxylic acids are acidic, leading to the formation of an unreactive salt. libretexts.orgmasterorganicchemistry.com

The first step is the cleavage of the Boc group under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, to reveal the secondary amine, N-methylpyrimidin-2-amine. This intermediate can then be coupled with a carboxylic acid to form the desired amide. To facilitate this amide bond formation and overcome the acid-base issue, coupling agents are employed. masterorganicchemistry.com Dicyclohexylcarbodiimide (DCC) is a classic reagent that activates the carboxylic acid by converting the hydroxyl group into a better leaving group, thus enabling nucleophilic attack by the amine. masterorganicchemistry.comorgoreview.com

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an activated ester (e.g., a p-nitrophenyl ester), which then readily reacts with the deprotected amine. masterorganicchemistry.comnih.gov This strategy is well-established in peptide synthesis and has been adapted for the N-acylation of purine (B94841) and pyrimidine nucleosides. nih.gov

| Starting Material | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| N-Boc Protected Amine + Carboxylic Acid | 1. Acid (e.g., TFA) for deprotection 2. DCC, Amine | Amide | masterorganicchemistry.comorgoreview.com |

| N-Boc Protected Amine + Carboxylic Acid | 1. Acid for deprotection 2. Convert acid to Acyl Chloride (e.g., SOCl₂) then add Amine | Amide | masterorganicchemistry.com |

| Exocyclic Amine on Nucleoside + Activated Acid (p-nitrophenyl ester) | DCC, HOSu (catalyst) | N-Acylated Nucleoside | nih.gov |

| N-Boc Protected Amine + Arylboroxine | Rhodium catalyst | Secondary Benzamide | organic-chemistry.org |

Direct functionalization of the N-methyl group within the intact carbamate is challenging and not extensively documented. However, transformations of the entire N(Boc)Me group into other amine functionalities represent a key class of interconversions.

A significant development is the magnesium-catalyzed reduction of N-Boc protected amines. organic-chemistry.orgnih.gov This reaction effectively converts the carbamate into an N-methyl group. nih.gov Applying this to this compound would yield N,N-dimethylpyrimidin-2-amine. This process uses a magnesium catalyst (e.g., MgBu₂) and a reducing agent like pinacolborane (HBpin), offering a sustainable alternative to traditional methylation methods. organic-chemistry.org This transformation makes the Boc group a "masked methyl precursor," providing a novel synthetic strategy. organic-chemistry.org The reaction is notable for its efficiency and applicability to a range of linear and cyclic carbamates. organic-chemistry.orgnih.gov

Furthermore, the process can be adapted to produce N-trideuteromethyl (N-CD₃) labeled amines by using deuterated reducing agents, which are valuable in pharmaceutical and mechanistic studies. organic-chemistry.org

Beyond this conversion, standard deprotection protocols can be considered functional group interconversions. Complete removal of the Boc group under acidic conditions yields the secondary amine (N-methylpyrimidin-2-amine). More strenuous conditions could potentially cleave the N-methyl bond, leading to the primary 2-aminopyrimidine (B69317), thus representing a full dealkylation and deprotection.

| Starting Functionality | Reagents & Conditions | Product Functionality | Description | Reference |

|---|---|---|---|---|

| N-(Boc)-N-methyl | MgBu₂, HBpin | N,N-dimethyl | Reduction of the carbamate carbonyl and C-O bond cleavage. | organic-chemistry.orgnih.gov |

| N-(Boc)-N-methyl | MgBu₂, DBpin | N-methyl-N-trideuteromethyl | Reductive deuteromethylation using a deuterated borane (B79455) source. | organic-chemistry.org |

| N-(Boc)-N-methyl | Acid (e.g., TFA, HCl) | N-methyl (secondary amine) | Standard acidic deprotection of the Boc group. | acs.org |

Pericyclic and Cycloaddition Reactions of Pyrimidine-Carbamate Adducts

The pyrimidine ring can participate in pericyclic reactions, most notably cycloadditions, where it can act as either the 4π (diene) or 2π (dienophile) component. wikipedia.org The specific reactivity is heavily influenced by the substituents on the ring. The N-Boc-N-methylamino group at the C2 position is a strong electron-donating group, which increases the electron density of the pyrimidine ring. This electronic modification makes the pyrimidine nucleus particularly suitable for inverse-electron-demand Diels-Alder reactions, where the electron-rich heterocycle (the diene) reacts with an electron-poor dienophile. mdpi.com

While direct examples involving this compound are sparse, the behavior of analogous 2-aminopyrimidine systems is instructive. For instance, the formation of pyrimidine rings via the condensation of amidines with ynone trifluoroborates showcases the amenability of these systems to cyclization strategies. researchgate.net Transition-metal-catalyzed [2+2+2] cycloadditions of nitriles and alkynes are also a powerful method for constructing substituted pyrimidine and pyridine (B92270) rings. researchgate.net

In a potential Diels-Alder reaction, the pyrimidine ring of the carbamate adduct would act as the azadiene. The regioselectivity of such a reaction would be directed by the electronic and steric properties of the carbamate substituent and any other groups on the pyrimidine ring. Theoretical calculations on related systems, such as the hetero Diels-Alder reaction between N-acyl-imines and carbodiimides, have shown that the reaction course and regioselectivity are often determined by polar interactions and can proceed through stepwise, zwitterionic intermediates rather than a concerted mechanism. nih.gov

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder ([4+2] Cycloaddition) | Electron-rich pyrimidine + Electron-poor dienophile | The electron-donating 2-amino substituent activates the pyrimidine ring for reaction. | mdpi.com |

| [2+2+2] Cycloaddition | Alkynes + Nitriles | Transition-metal-catalyzed method for the de novo synthesis of substituted pyridine and pyrimidine rings. | researchgate.net |

| Hetero Diels-Alder Reaction | N-acyl-imines + Dicyclohexylcarbodiimide | Can proceed via a stepwise zwitterionic mechanism; regioselectivity is governed by polar interactions. | nih.gov |

Investigation of Chemoselectivity and Regioselectivity in Complex Reaction Systems

The this compound scaffold contains multiple reactive sites: the carbamate group, the two pyrimidine nitrogen atoms, and the C4, C5, and C6 positions of the ring. This multiplicity allows for the investigation of chemoselectivity and regioselectivity in various reactions.

A prime example of chemoselectivity is observed in reactions with substituted pyrimidines, such as 2-amino-4,6-dichloropyrimidine (B145751). In this system, there is competition between nucleophilic attack at the C4/C6 positions and reaction at the 2-amino group. Studies have shown that nucleophilic aromatic substitution at the chloro-positions occurs with high selectivity. mdpi.comnih.gov For instance, reacting 2-amino-4,6-dichloropyrimidine with various amines under solvent-free conditions leads exclusively to substitution at C4 and/or C6, leaving the 2-amino group untouched. mdpi.comnih.gov This indicates that for a substrate like 4,6-dichloro-tert-Butyl methyl(pyrimidin-2-yl)carbamate, nucleophilic attack would be highly favored at the halogenated positions over any reaction at the carbamate.

Regioselectivity is also a critical factor in the functionalization of the pyrimidine ring. In electrophilic substitution reactions, the directing effect of the N-carbamate group would need to be considered against the intrinsic electronic properties of the diazine ring. Furthermore, N-alkylation of the pyrimidine ring itself can be selective. The use of specific heterogeneous catalysts, for example, has been shown to promote N-alkylation of pyrimidine with excellent selectivity towards the desired N-alkylated product over O-alkylated or poly-alkylated byproducts. ias.ac.in

In more complex transformations, such as those involving ring expansion or rearrangement, precise control of reaction conditions can lead to divergent synthetic pathways, yielding distinct molecular skeletons from a single N-quaternized pyrimidine-containing precursor. nih.gov This highlights how subtle changes in reagents (e.g., choice of base or hydride source) can completely switch the chemoselective and regioselective outcome of a reaction. nih.gov

Mechanistic Elucidation and Kinetic Studies

Reaction Mechanism Determination for Key Synthetic Steps in Pyrimidine-Carbamate Formation

The synthesis of tert-butyl methyl(pyrimidin-2-yl)carbamate and related structures primarily involves the formation of a carbamate (B1207046) linkage with the pyrimidine (B1678525) core. The key synthetic step is the N-acylation of a 2-(methylamino)pyrimidine or a related 2-aminopyrimidine (B69317) derivative. This transformation typically proceeds via a nucleophilic substitution mechanism.

The most common method for introducing the tert-butoxycarbonyl (Boc) group is the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tert-butyl chloroformate. The mechanism involves the nucleophilic attack of the exocyclic nitrogen atom of the pyrimidine ring on the electrophilic carbonyl carbon of the Boc-reagent. This is followed by the departure of a leaving group. In the case of Boc₂O, the leaving group is a tert-butoxycarbonate anion, which subsequently decomposes to tert-butanol (B103910) and carbon dioxide. For tert-butyl chloroformate, the leaving group is a chloride ion. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. google.com

An alternative route involves the reaction of the aminopyrimidine with tert-butyl isocyanate. In this case, the nucleophilic amine adds across the N=C bond of the isocyanate to form the carbamate directly.

The formation of the pyrimidine ring itself can be achieved through various cyclization strategies. researchgate.net One common approach is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. organic-chemistry.org For instance, research has shown mechanisms involving the Michael addition of an aminopyrazole to a conjugated triple bond, followed by cyclization and dehydration to form a pyrazolo[1,5-a]pyrimidine (B1248293) system. researchgate.net

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the 2-aminopyrimidine attacks the carbonyl carbon of the acylating agent (e.g., Boc₂O).

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Leaving Group Elimination: The intermediate collapses, leading to the elimination of the leaving group and the formation of the N-C(O) bond, yielding the final carbamate product.

Research into the synthesis of related compounds, such as tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, confirms that these acylation reactions are typically performed in organic solvents like acetonitrile (B52724) at elevated temperatures (e.g., 60-70 °C) for several hours to ensure completion. google.com

Kinetic Analysis of Transformation Rates and Rate-Determining Steps

The kinetics of carbamate formation from amines and a carbonyl source have been studied, providing insights into the transformation rates for pyrimidine-carbamate synthesis. The reaction rate is dependent on the concentration of both the amine and the carbonyl source. researchgate.net

A general rate law for the reaction of amines with carbon dioxide (a simple carbonyl source) is expressed as: Rate = k_amine[R₂NH][CO₂] + k'_amine[R₂NH][OH⁻][CO₂] researchgate.net This equation indicates an uncatalyzed pathway (first term) and a base-catalyzed pathway (second term). researchgate.net While this specific law is for CO₂, the principles apply to reactions with other carbonyl sources like Boc₂O.

For the formation of carbamates from weakly basic amines, studies suggest that the formation or cleavage of the carbon-nitrogen bond is the rate-limiting step. researchgate.net Given that 2-aminopyrimidine is a relatively weak base due to the electron-withdrawing nature of the pyrimidine ring, its reaction to form the carbamate likely follows this kinetic profile. researchgate.net In contrast, for reactions involving more basic amines, proton transfer can become the rate-determining step. researchgate.net

A Brønsted relationship has been established for the uncatalyzed reaction, which correlates the reaction rate constant with the pKa of the amine. The relationship is generally given by: log(k_amine) = m(pKa) + Y For a series of primary and secondary amines, the Brønsted coefficient 'm' was found to be approximately 0.43, indicating a moderate sensitivity of the reaction rate to the basicity of the amine. researchgate.net

The table below summarizes the key kinetic findings for carbamate formation.

| Kinetic Parameter | Finding | Implication for Pyrimidine-Carbamate Formation | Source |

| Rate Law | Rate depends on amine and carbonyl source concentrations. | The rate of this compound synthesis is dependent on the concentrations of both the aminopyrimidine derivative and the Boc-reagent. | researchgate.net |

| Rate-Determining Step | C-N bond formation for weakly basic amines. | As 2-aminopyrimidine is a weak base, the nucleophilic attack of the nitrogen on the carbonyl carbon is likely the slowest step in the reaction sequence. | researchgate.netresearchgate.net |

| Brønsted Relationship | log(k) ∝ pKa of the amine. | The reaction rate is quantitatively related to the basicity of the aminopyrimidine precursor. Electron-donating groups on the ring would increase the rate, while electron-withdrawing groups would decrease it. | researchgate.net |

Catalyst Design and Ligand Effects in Transition Metal-Mediated Processes

While direct N-acylation is common, transition metal-mediated processes offer alternative and sometimes more efficient routes to C-N bond formation and pyrimidine synthesis. The design of catalysts and the choice of ligands are critical for achieving high yields and selectivity. chemscene.com

Palladium-catalyzed cross-coupling reactions are employed for synthesizing derivatives. For instance, the synthesis of tert-butyl (5-iodopyrimidin-2-yl)(methyl)carbamate can utilize a Pd₂(dba)₃ catalyst with a BINAP ligand. Buchwald-Hartwig amination, another palladium-catalyzed reaction, is a powerful tool for forming C-N bonds, and specialized precatalysts have been developed to couple amines even with sterically hindered or electronically deactivated partners. nih.gov

Iron catalysis has also emerged for modular pyrimidine synthesis. An in situ prepared iron(II) complex with 1,10-phenanthroline (B135089) as a ligand has been shown to effectively catalyze the cyclization of carbonyl compounds with amidines to form pyrimidine rings. organic-chemistry.org

Furthermore, copper-based photoredox catalysts, bearing ligands such as tridentate carbazolide/bisphosphine, have been designed to mediate the coupling of carbamates with alkyl halides at room temperature, representing a modern approach to carbamate synthesis. nih.gov Other metals, including Zinc (as ZnCl₂ or Zn[(L)proline]₂) and Iridium, have also been used to catalyze various pyrimidine syntheses. organic-chemistry.orgcapes.gov.br

The table below presents a selection of catalytic systems used in pyrimidine and carbamate synthesis.

Role of Steric and Electronic Factors in Directing Reactivity

Steric and electronic effects play a determinative role in the reactivity of the aminopyrimidine and the formation of the carbamate. nih.gov

Electronic Factors:

Carbamate Group: The carbamate functionality is an amide-ester hybrid. acs.org It possesses resonance stabilization through delocalization of the nitrogen lone pair into the carbonyl group. However, this resonance is weaker (by about 3-4 kcal/mol) than in a corresponding amide due to the electronic influence of the adjacent ester oxygen. acs.orgnih.gov This makes the carbamate nitrogen less basic and nucleophilic than a typical amine. The carbamate group can also act as both a hydrogen bond donor (NH) and acceptor (C=O), influencing intermolecular interactions. nih.gov

Pyrimidine Ring: The pyrimidine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This reduces the basicity and nucleophilicity of the exocyclic amino group at the C2-position. researchgate.net Quantum-chemical calculations confirm that the most stable tautomer of 2-aminopyrimidine is the aromatic amino form, which is crucial for its participation in N-acylation reactions. researchgate.net

Steric Factors:

Boc Group: The tert-butyl group is sterically demanding. This bulk can influence the conformation of the final molecule and can shield the N-H proton. nih.gov In some contexts, introducing steric hindrance can be a deliberate strategy to improve metabolic stability by blocking access to enzymatic cleavage sites. nih.gov

Substituents: Substituents on the pyrimidine ring can exert significant steric hindrance. For example, a bulky group adjacent to the reacting amino group can slow down the rate of acylation. Conversely, in transition metal-catalyzed reactions, the steric properties of ligands are paramount in creating a specific coordination environment around the metal center, which in turn dictates the catalyst's activity and selectivity. researchgate.netmdpi.com Computational studies on S(N)2 reactions have shown that while bulky substituents are often thought to increase activation barriers due to "steric hindrance," the primary effect can be the weakening of electrostatic and orbital interactions in the transition state. nih.gov

The interplay of these factors is summarized below.

| Factor | Description | Influence on Reactivity | Source |

| Electronic (Pyrimidine Ring) | Electron-deficient aromatic system. | Reduces the nucleophilicity of the 2-amino group, making the acylation reaction slower than with more basic amines. | researchgate.net |

| Electronic (Carbamate) | Resonance-stabilized, but less so than amides. | The carbamate nitrogen is a poor nucleophile. The carbonyl group can participate in hydrogen bonding. | acs.orgnih.gov |

| Steric (Boc Group) | Bulky tert-butyl group. | Can influence molecular conformation and shield the N-H group. Can be used to enhance metabolic stability. | nih.govnih.gov |

| Steric (Substituents) | Groups on the pyrimidine ring or ligands on a metal catalyst. | Can hinder the approach of reactants. In catalysis, ligand bulk is a key design element for controlling selectivity. | researchgate.netnih.gov |

Theoretical and Computational Chemistry Approaches

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

The electronic structure of tert-butyl methyl(pyrimidin-2-yl)carbamate can be thoroughly investigated using ab initio and Density Functional Theory (DFT) methods. DFT, particularly with hybrid functionals like B3LYP, is a widely used approach for studying pyrimidine (B1678525) derivatives due to its balance of computational cost and accuracy. liverpool.ac.ukresearchgate.netnih.gov

These calculations provide fundamental information about the distribution of electrons within the molecule. Key parameters obtained from electronic structure analysis include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability. For pyrimidine derivatives, the HOMO is often located on the pyrimidine ring, while the LUMO's position can vary depending on the substituents. liverpool.ac.uk

Furthermore, these calculations can determine the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP is invaluable for identifying the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack.

Table 1: Representative Electronic Properties Calculated for a Pyrimidine Carbamate (B1207046) Derivative using DFT (B3LYP/6-311++G(d,p))

| Calculated Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Provides insight into the overall polarity of the molecule. |

Note: The values in this table are representative and are included for illustrative purposes to demonstrate the type of data generated from DFT calculations.

Conformational Landscape and Energetic Profiling

The presence of rotatable bonds in this compound, particularly the C-N bonds of the carbamate group, gives rise to a complex conformational landscape. The study of the different spatial arrangements of the atoms (conformers) and their relative energies is known as conformational analysis.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating specific dihedral angles. This allows for the identification of stable conformers (local minima) and the transition states that connect them. The relative energies of these conformers provide an "energetic profile," which indicates the most likely shapes the molecule will adopt at a given temperature. The bulky tert-butyl group is expected to have a significant influence on the preferred conformations due to steric hindrance.

Table 2: Hypothetical Relative Energies of Different Conformers of this compound

| Conformer | Dihedral Angle (Cring-N-C=O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A (Global Minimum) | ~0° (syn-periplanar) | 0.00 | 75 |

| B | ~180° (anti-periplanar) | 1.5 | 20 |

| C (Transition State) | ~90° | 5.0 | <1 |

Note: This table presents hypothetical data to illustrate the concept of an energetic profile. The actual values would need to be determined through specific computational studies.

Reaction Coordinate Exploration and Transition State Characterization

Theoretical calculations are instrumental in elucidating reaction mechanisms by exploring the reaction coordinate, which represents the path of lowest energy from reactants to products. For reactions involving this compound, such as its synthesis or hydrolysis, computational methods can identify the transition state structures.

The transition state is a high-energy, unstable configuration that represents the energy barrier that must be overcome for a reaction to occur. By locating the transition state and calculating its energy, the activation energy of the reaction can be determined. This information is crucial for understanding the kinetics of a chemical process.

For instance, in the synthesis of this compound, a key step might involve the nucleophilic attack of the methylamino-pyrimidine on a tert-butoxycarbonylating agent. Computational modeling could map the energy changes as the reactants approach each other, form the transition state, and then relax to the final product. The geometry of the transition state would reveal the precise arrangement of atoms at the point of maximum energy.

Spectroscopic Property Prediction (e.g., Vibrational Frequencies, Chemical Shifts)

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT can aid in the assignment of experimental infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific peaks in the spectrum can be attributed to the stretching, bending, and torsional motions of different functional groups within the molecule, such as the C=O stretch of the carbamate, the C-N stretches, and the various modes of the pyrimidine ring. researchgate.net

Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. These values can then be converted into chemical shifts (¹H and ¹³C) that can be compared with experimental NMR spectra, aiding in the assignment of signals to specific atoms in the molecule.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Data | Predicted Value | Experimental Value | Assignment |

| Vibrational Frequency (cm⁻¹) | |||

| C=O Stretch | 1725 | 1720 | Carbamate carbonyl |

| Aromatic C-N Stretch | 1350 | 1345 | Pyrimidine ring |

| ¹H NMR Chemical Shift (ppm) | |||

| tert-Butyl Protons | 1.55 | 1.52 | -C(CH₃)₃ |

| N-Methyl Protons | 3.10 | 3.08 | -N-CH₃ |

| Pyrimidine H-4/H-6 | 8.50 | 8.48 | Aromatic protons |

| Pyrimidine H-5 | 7.10 | 7.05 | Aromatic proton |

Note: The values in this table are for illustrative purposes and represent the type of correlation between predicted and experimental data that is sought in such studies.

Applications in Advanced Synthetic Methodologies

tert-Butyl methyl(pyrimidin-2-yl)carbamate as a Versatile Synthetic Intermediate for Complex Organic Synthesis

The utility of tert-butyl pyrimidinylcarbamate derivatives as synthetic intermediates is prominently demonstrated in the construction of complex pharmaceutical agents, particularly kinase inhibitors. The Boc-protected amino group is stable under a variety of reaction conditions, including nucleophilic substitutions and cross-coupling reactions, but can be readily removed under acidic conditions to unmask the amine for subsequent functionalization. organic-chemistry.orgacs.org

A key application of this synthetic strategy is in the preparation of novel CDK/HDAC dual inhibitors. In one synthetic pathway, a starting aminopyrimidine is first protected with a Boc group. This allows for subsequent substitution reactions, such as bromination, to occur at other positions on the pyrimidine (B1678525) ring. Following these transformations, the Boc group is removed using acid, yielding a key intermediate ready for further elaboration into the final complex molecule. acs.org This sequential and controlled approach is crucial for building intricate molecular structures with desired biological activities.

Similarly, the synthesis of potent p38 MAP kinase inhibitors has utilized tert-butyl carbamate-protected pyridyl derivatives as key intermediates. nih.gov For instance, tert-butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate was a pivotal intermediate in the synthesis of 2-alkylsulfanyl-5-(2-aminopyridin-4-yl)-4-(4-fluorophenyl)imidazoles. nih.gov The carbamate's stability allows for complex manipulations on other parts of the molecule before its eventual cleavage.

Table 1: Example of a Boc-Protection/Deprotection Sequence in Synthesis

| Step | Reactants | Reagents & Conditions | Product | Purpose | Reference |

|---|---|---|---|---|---|

| 1. Protection | 2-Aminopyrimidine (B69317) | (Boc)₂O, NaHCO₃/H₂O, THF, r.t. | tert-Butyl (pyrimidin-2-yl)carbamate | Masks the amino group to direct reactivity elsewhere on the pyrimidine ring. | acs.org |

| 2. Substitution | tert-Butyl (pyrimidin-2-yl)carbamate | Brominating agent, Cs₂CO₃, CH₃CN | Bromo-substituted tert-butyl (pyrimidin-2-yl)carbamate derivative | Introduces a functional handle for further diversification. | acs.org |

| 3. Deprotection | Bromo-substituted tert-butyl (pyrimidin-2-yl)carbamate | HCl/Dioxane, r.t. | Bromo-substituted 2-aminopyrimidine | Unmasks the amino group for final coupling or functionalization steps. | acs.org |

Development of Complex Molecular Architectures through Scaffold Building

The pyrimidine core functionalized with a protected amine, such as in this compound, serves as an excellent foundational scaffold for constructing diverse and complex molecular architectures. By installing the Boc protecting group, chemists can treat the pyrimidine ring as a stable platform, selectively adding complexity through reactions at other positions.

Halogenated pyrimidine carbamates are particularly useful for this purpose. For example, a compound like tert-butyl (5-iodopyrimidin-2-yl)(methyl)carbamate contains an iodine atom that is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl or heteroaryl groups at the 5-position of the pyrimidine ring. This strategy enables the systematic exploration of the chemical space around the pyrimidine core, which is essential for developing structure-activity relationships (SAR) in drug discovery programs.